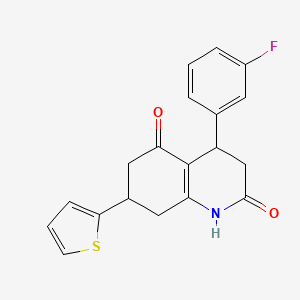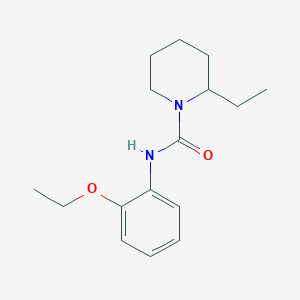
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea, also known as FBuMC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea-based inhibitors and has been shown to inhibit the activity of a variety of enzymes.
Wirkmechanismus
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea exerts its inhibitory effect by binding to the active site of the target enzyme and disrupting its function. The exact mechanism of action of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea varies depending on the specific enzyme being targeted. For example, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to inhibit the activity of protein kinases by binding to the ATP-binding pocket and preventing the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to modulate the immune response, regulate cell cycle progression, and induce cell death. N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to the use of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental systems. In addition, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another area of research is to develop more efficient synthesis methods for N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea and to improve its solubility in aqueous solutions. In addition, future research could focus on optimizing the pharmacokinetic properties of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea to improve its efficacy and safety in humans. Overall, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2-fluorobenzylamine with 3-methoxyphenyl isocyanate in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound. The synthesis process has been optimized to yield high purity and high yield of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including protein kinases, proteases, and phosphodiesterases. N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to have potent anti-cancer activity, particularly in the treatment of breast cancer, lung cancer, and leukemia. In addition, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to have anti-inflammatory and anti-viral properties.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-20-13-7-4-6-12(9-13)18-15(19)17-10-11-5-2-3-8-14(11)16/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVVFAUOELKZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5301249.png)
![methyl 4-{5-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5301258.png)

![4-(5-methylpyridin-2-yl)-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B5301272.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5301277.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5301280.png)

![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)

![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)
![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301336.png)
![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5301351.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)